molecular formula C12H18ClNO B2419883 (R)-6-Isopropylchroman-4-amine hcl CAS No. 676134-24-0

(R)-6-Isopropylchroman-4-amine hcl

Cat. No.: B2419883
CAS No.: 676134-24-0
M. Wt: 227.73
InChI Key: MKGWECWQYNDBFZ-RFVHGSKJSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning an organic synthesis by transforming a complex molecule into simpler precursors .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Tools like MolView can be used to visualize the 3D structure of a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The nature of these reactions can often be classified into categories such as acid-base, redox, or precipitation reactions .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity with other substances. Various analytical techniques like chromatography, spectrophotometry, and electrochemical analysis can be used .

Scientific Research Applications

1. GABA Uptake Inhibition

(R)-6-Isopropylchroman-4-amine HCl exhibits properties as an inhibitor of glial GABA uptake. This compound, exo-THPO (8), has been found more potent in inhibiting glial rather than neuronal GABA uptake, showing IC(50) values of 200 μM for glial and 900 μM for neuronal systems. Such selectivity and potency indicate its potential utility in neurological research, especially in studies related to gamma-aminobutyric acid (GABA) and its role in the nervous system (Falch et al., 1999).

2. Enzymatic Resolution in Synthesis

The compound has been employed in enzymatic resolution processes, specifically in the synthesis of (R)-GABOB and (R)-Carnitine Hydrochloride. The use of lipase-catalyzed enantiomer separation in these syntheses demonstrates the compound's role in producing enantiomerically pure substances, an important aspect in pharmaceutical and chemical manufacturing (Kamal et al., 2007).

3. Chromatographic Applications

This compound is involved in studies examining chromatographic behavior, such as in the separation of primary mono- and diamines on layers of weak and strong ion exchangers. Such research highlights its use in analytical chemistry, particularly in enhancing the efficiency and selectivity of chromatographic separations (Lepri et al., 1973).

4. Extraction Studies

This compound is studied for its role in extraction processes, like the extraction of molybdenum(VI) from hydrochloric acid solutions. This suggests its potential application in metallurgy and recycling industries, particularly in the extraction and purification of metals (Vieux et al., 1976).

5. Development of Chiral Building Blocks

The compound is significant in the development of chiral building blocks used in organic synthesis. Such building blocks are crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Yoshida et al., 2012).

6. Role in Amine Oxidation Processes

This compound has been explored in the context of amine oxidation processes, providing insights into enzymatic catalysis and synthesis of chiral amines, which are vital in pharmaceutical synthesis (Heath et al., 2014).

7. Involvement in Chelating Resin Synthesis

This compound plays a role in the development of novel chelating resins, which have applications in environmental chemistry, particularly in the removal of contaminants like antibiotics and heavy metals from water (Ling et al., 2013).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. For drugs, this often involves interaction with specific proteins or enzymes .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including its reactivity, toxicity, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, ongoing research, and areas that need further investigation .

Properties

IUPAC Name

(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12;/h3-4,7-8,11H,5-6,13H2,1-2H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGWECWQYNDBFZ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OCC[C@H]2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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